(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Overview
Description
“(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol” is a chemical compound with the molecular formula C11H15N5O3 . It is also known by the synonym "Aristeromycin" .
Molecular Structure Analysis
The molecular weight of this compound is 265.27 . The exact molecular structure would require more detailed analysis, typically involving techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The specific chemical reactions involving “(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol” are not available in the sources I found. Chemical reactions can be complex and depend on many factors, including the presence of other compounds, temperature, pressure, and more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.27 and a molecular formula of C11H15N5O3 . It is recommended to be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further analysis .Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of nucleoside analogues , which are vital components in antiviral and anticancer medications. Its structure is closely related to that of aristeromycin , a nucleoside analogue with potential therapeutic applications .
Biological Research
In biological studies, this compound can be used to investigate the metabolic pathways of nucleosides within cells. It can help in understanding how nucleoside analogues are incorporated into RNA and DNA, which is crucial for developing new drugs .
Material Science
The hydroxymethyl group in the compound’s structure makes it a candidate for creating polymeric materials . Researchers can explore its use in forming biodegradable polymers for medical applications, such as tissue engineering scaffolds .
Chemical Synthesis
This compound can act as a chiral building block for the synthesis of complex molecules. Its stereochemistry is particularly useful for creating substances with specific optical activities, which are important in the development of certain pharmaceuticals .
Analytical Chemistry
Due to its unique structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .
Agricultural Chemistry
The compound’s potential role in the synthesis of plant growth regulators or pesticides is an area of interest. Its structural similarity to natural plant hormones could lead to the development of new agrochemicals .
Environmental Science
Researchers can study the environmental fate of this compound, particularly its biodegradation. Understanding its breakdown products and their effects on ecosystems can inform environmental risk assessments .
Nanotechnology
The compound could be used in the design of nanocarriers for drug delivery. Its ability to be functionalized makes it a suitable candidate for constructing nanoparticles that can target specific cells or tissues .
Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for this compound suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also suggested to use personal protective equipment as required .
properties
IUPAC Name |
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-1-3(2-8)5(9)6(4)10/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKBDPGQXLKRW-KAZBKCHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370355 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |
CAS RN |
85026-59-1 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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